molecular formula C18H14N4O B14205507 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide CAS No. 827317-69-1

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide

Cat. No.: B14205507
CAS No.: 827317-69-1
M. Wt: 302.3 g/mol
InChI Key: ZVBYBRRQTVNJLE-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a hydrazine derivative with an indole-2-carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
  • N-[(3E)-2-(1-Cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyrrolidinyl]acetamide

Uniqueness

What sets 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide apart from similar compounds is its unique combination of a pyrazole ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

827317-69-1

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-phenyl-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C18H14N4O/c23-18(20-14-4-2-1-3-5-14)12-6-7-15-13(10-12)11-17(21-15)16-8-9-19-22-16/h1-11,21H,(H,19,22)(H,20,23)

InChI Key

ZVBYBRRQTVNJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4

Origin of Product

United States

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